1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Catalog No.
S876773
CAS No.
1956331-86-4
M.F
C8H18Cl2N2O
M. Wt
229.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

CAS Number

1956331-86-4

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

InChI

InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H

InChI Key

DRCFFILZGMKHTP-UHFFFAOYSA-N

SMILES

C1CNCCC12CNCCO2.Cl.Cl

Canonical SMILES

C1CNCCC12CNCCO2.Cl.Cl

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes an oxo group and two nitrogen atoms integrated into the spiro framework. Its molecular formula is C₈H₁₈Cl₂N₂O, and it has a molecular weight of approximately 229.147 g/mol. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological applications.

The chemical reactivity of 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can be attributed to the presence of the nitrogen and oxygen atoms in its structure. Key reactions may include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Acid-Base Reactions: The dihydrochloride form indicates the presence of acidic protons that can participate in protonation and deprotonation reactions.
  • Cyclization Reactions: The spiro structure allows for potential intramolecular cyclization, leading to the formation of new cyclic compounds.

Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant biological activity, particularly as dual μ-opioid receptor agonists and σ1 receptor antagonists. These properties suggest potential applications in pain management and neuropharmacology. Studies have shown that these compounds can modulate pain pathways effectively, making them candidates for further pharmacological development .

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Spiro Framework: This initial step may involve cyclization reactions between appropriate precursors containing nitrogen and oxygen functionalities.
  • Introduction of the Oxo Group: The oxo group can be introduced through oxidation processes or via specific reagents that facilitate the formation of the carbonyl functionality.
  • Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the dihydrochloride salt.

1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride finds potential applications in:

  • Pharmaceutical Development: As a lead compound for developing analgesics targeting opioid receptors.
  • Research Tools: In studies focusing on receptor interactions and neuropharmacology.
  • Chemical Probes: For investigating biological pathways involving sigma receptors.

Interaction studies involving 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride have revealed its ability to interact with various biological targets:

  • Opioid Receptors: It shows affinity for μ-opioid receptors, suggesting its role in pain modulation.
  • Sigma Receptors: Antagonistic activity at σ1 receptors indicates potential neuroprotective effects.

These interactions highlight its dual functionality, making it a subject of interest in pharmacological research.

Several compounds share structural similarities with 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochlorideMethyl group substitutionEnhanced lipophilicity; potential for increased receptor binding
4-Aryl derivatives of 1-oxa-4,9-diazaspiro[5.5]undecaneAryl groups attachedImproved selectivity for opioid receptors
4-Oxa-1,9-diazaspiro[5.5]undecaneLacks methyl substitution; different positioningVariability in receptor interaction profiles

The uniqueness of 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride lies in its specific arrangement of functional groups and spirocyclic structure, which may confer distinct pharmacological properties compared to its analogs.

Dates

Last modified: 08-16-2023

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